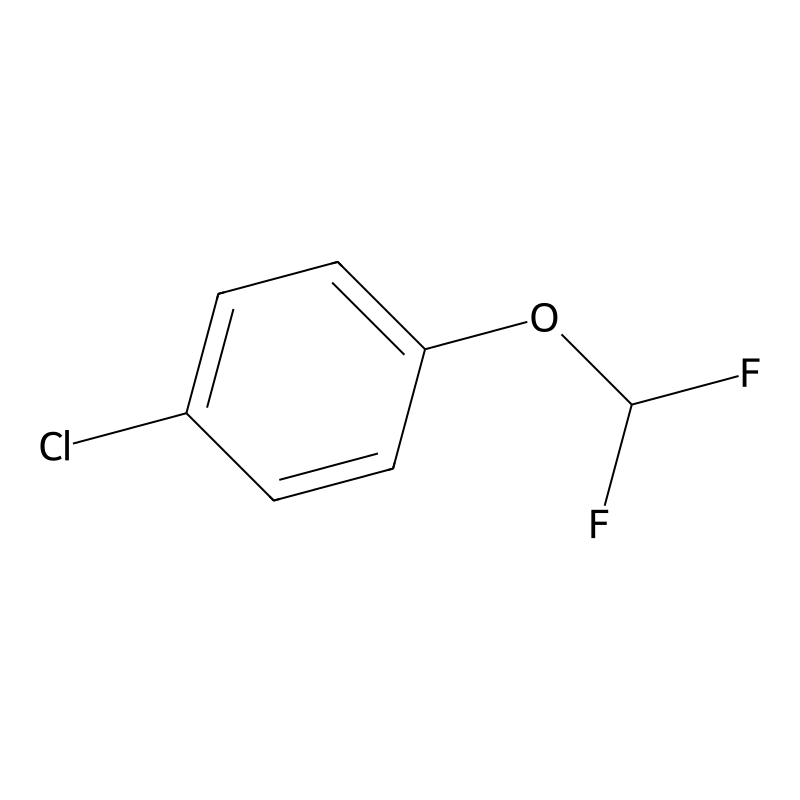

1-Chloro-4-(difluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Structure-Activity Relationship (SAR) Studies: Analogs of 1-Chloro-4-(difluoromethoxy)benzene have been used in SAR studies to understand how modifications to the molecule's structure affect its biological activity. These studies can aid in the development of new drugs with desired properties [].

- Potential for Drug Discovery: The difluoromethoxy group present in 1-Chloro-4-(difluoromethoxy)benzene is a common functional group found in various bioactive molecules. This suggests that the compound itself or its derivatives might hold potential for further investigation in drug discovery efforts [].

Material Science:

- Liquid Crystals: Fluorinated aromatic compounds, including analogs of 1-Chloro-4-(difluoromethoxy)benzene, have been explored for their potential applications in liquid crystals. These materials exhibit unique properties that make them valuable for various technologies like displays and sensors [].

Organic Synthesis:

1-Chloro-4-(difluoromethoxy)benzene, with the molecular formula CHClFO, is a chlorinated aromatic compound characterized by the presence of a chloro group and a difluoromethoxy group attached to a benzene ring. This compound is typically encountered as a liquid and has a boiling point of approximately - (exact boiling point not specified in the sources). It is known for its role as an intermediate in various chemical syntheses, particularly in the production of agricultural chemicals such as pesticides and herbicides .

The compound's structure can be represented as follows:

textCl | O-CH2-F | C6H4

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions, facilitating the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The difluoromethoxy group can direct electrophiles to the ortho and para positions on the benzene ring, allowing for further functionalization.

- Reduction Reactions: The compound may undergo reductions to yield corresponding alcohols or amines depending on the reaction conditions employed.

These reactions are crucial for developing more complex molecules in pharmaceutical and agricultural chemistry.

1-Chloro-4-(difluoromethoxy)benzene can be synthesized through various methods:

- Halogenation of Aromatic Compounds: Starting from 4-methoxybenzene, chlorination followed by fluorination can yield the desired product.

- Nucleophilic Substitution Reactions: Using difluoromethyl ether in the presence of a base could facilitate the introduction of the difluoromethoxy group onto the benzene ring.

- Synthetic Routes Involving Protective Groups: Protecting groups may be used to selectively introduce functional groups without affecting others on the aromatic system.

These synthetic pathways are essential for producing this compound in laboratory and industrial settings.

1-Chloro-4-(difluoromethoxy)benzene serves multiple applications:

- Agricultural Chemicals: It is primarily used as an intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity.

- Pharmaceuticals: The compound may also be explored for potential pharmaceutical applications due to its structural characteristics that resemble bioactive compounds.

- Specialty Chemicals: Its unique properties make it suitable for use in electronics and other specialized market applications .

Interaction studies involving 1-chloro-4-(difluoromethoxy)benzene typically focus on its reactivity with biological systems or other chemical entities. Understanding these interactions is crucial for assessing its safety profiles and potential environmental impacts. Studies may involve:

- Toxicity Assessments: Evaluating acute and chronic toxicity through various biological assays.

- Environmental Impact Studies: Investigating how this compound behaves in ecological systems, including degradation pathways and bioaccumulation potential.

Several compounds share structural similarities with 1-chloro-4-(difluoromethoxy)benzene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloro-2-(difluoromethoxy)benzene | Cl-C6H3(OCH2F2)- | Different substitution pattern affecting reactivity. |

| 1-Bromo-4-(difluoromethoxy)benzene | Br-C6H4(OCH2F2)- | Bromine instead of chlorine may alter biological activity. |

| 1-Chloro-4-nitrobenzene | Cl-C6H4(NO2)- | Nitro group introduces different electronic properties. |

| 1-Fluoro-4-(difluoromethoxy)benzene | F-C6H4(OCH2F2)- | Fluorine can modify polarity and reactivity. |

These compounds highlight the diversity within this chemical class, showcasing variations in reactivity, biological activity, and potential applications based on slight structural changes.

1-Chloro-4-(difluoromethoxy)benzene is an aromatic compound with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.57 grams per mole [1] [2] [3]. The compound features a benzene ring as the core structure with two distinct substituents positioned in a para arrangement: a chlorine atom at position 1 and a difluoromethoxy group at position 4 [1] [4].

The molecular geometry of 1-Chloro-4-(difluoromethoxy)benzene is fundamentally based on the planar benzene ring system, which maintains its aromatic character despite the presence of electron-withdrawing substituents [5] [6]. The benzene ring exhibits slight deviations from perfect planarity due to the electronic effects of the chlorine and difluoromethoxy substituents [7] [6]. The chlorine atom, being directly bonded to the aromatic carbon, remains essentially coplanar with the benzene ring [5] [8].

The difluoromethoxy group introduces a three-dimensional aspect to the molecular structure [7] [9]. This substituent consists of an oxygen atom directly bonded to the benzene ring, which is further connected to a difluoromethyl carbon bearing two fluorine atoms and one hydrogen atom [1] [9]. The orientation of this group relative to the benzene plane is crucial for understanding the overall molecular geometry [7] [9].

Studies on similar difluoromethoxy-containing compounds have demonstrated that the difluoromethoxy group typically adopts an out-of-plane orientation relative to the benzene ring [7] [10]. The dihedral angle between the oxygen-carbon bond of the difluoromethoxy group and the plane of the adjacent benzene ring ranges from 25.2 degrees to 38.7 degrees, depending on the specific molecular environment and crystal packing forces [7] [10].

The electronic structure of 1-Chloro-4-(difluoromethoxy)benzene is significantly influenced by the electron-withdrawing nature of both substituents [4] [9]. The chlorine atom participates in resonance with the benzene ring through its lone pair electrons, while simultaneously withdrawing electron density through its electronegativity [11]. The difluoromethoxy group also acts as an electron-withdrawing substituent due to the high electronegativity of the fluorine atoms [9] [12].

Bond Lengths and Angles

The bond lengths and angles in 1-Chloro-4-(difluoromethoxy)benzene reflect the electronic effects of the substituents on the aromatic system [7] [5] [6]. The carbon-carbon bonds within the benzene ring maintain typical aromatic character with bond lengths of approximately 1.39 Angstroms, though slight variations occur due to the asymmetric substitution pattern [13] [6].

| Bond Type | Typical Length (Å) | Range (Å) | Notes |

|---|---|---|---|

| C-C (aromatic ring) | 1.39 | 1.38-1.40 | Slightly distorted due to substituents |

| C-Cl | 1.74 | 1.72-1.76 | Shorter than in alkyl chlorides due to resonance |

| C-O (difluoromethoxy) | 1.36 | 1.35-1.37 | Shorter than typical C-O single bond due to partial double bond character |

| O-C (difluoromethoxy) | 1.42 | 1.41-1.43 | Typical ether bond length |

| C-F (difluoromethoxy) | 1.35 | 1.34-1.36 | Typical C-F bond length |

| C-H (aromatic) | 1.08 | 1.07-1.09 | Standard aromatic C-H bond |

| C-H (difluoromethoxy) | 1.09 | 1.08-1.10 | Slightly longer than aromatic C-H |

The carbon-chlorine bond length in 1-Chloro-4-(difluoromethoxy)benzene is approximately 1.74 Angstroms, which is shorter than typical aliphatic carbon-chlorine bonds due to the partial double bond character arising from resonance with the aromatic ring [5] [11]. This resonance effect stabilizes the molecule and affects the reactivity of the chlorine substituent [11].

The carbon-oxygen bond connecting the benzene ring to the difluoromethoxy group exhibits a length of approximately 1.36 Angstroms [7] [9]. This bond is shorter than a typical carbon-oxygen single bond due to partial double bond character resulting from the electron-withdrawing effect of the difluoromethyl group [9]. The oxygen-carbon bond within the difluoromethoxy group itself maintains a typical ether bond length of approximately 1.42 Angstroms [7].

| Angle Type | Typical Angle (°) | Range (°) | Notes |

|---|---|---|---|

| C-C-C (aromatic ring) | 120.0 | 119.0-121.0 | Slightly distorted from ideal 120° due to substituents |

| C-C-Cl | 119.5 | 119.0-120.0 | Angle at carbon bearing chlorine is slightly widened |

| C-C-O (difluoromethoxy) | 120.2 | 119.5-121.0 | Angle at carbon bearing oxygen is slightly widened |

| C-O-C (difluoromethoxy) | 118.5 | 117.0-120.0 | Typical ether angle |

| O-C-F (difluoromethoxy) | 110.5 | 109.0-112.0 | Tetrahedral-like angle |

| F-C-F (difluoromethoxy) | 108.0 | 107.0-109.0 | Slightly compressed from ideal tetrahedral angle |

| C-C-H (aromatic) | 120.0 | 119.0-121.0 | Close to ideal 120° for sp² hybridization |

The bond angles within the benzene ring deviate slightly from the ideal 120 degrees due to the electronic effects of the substituents [5] [6]. The angle at the carbon bearing the chlorine substituent is typically around 119.5 degrees, representing a slight compression compared to unsubstituted benzene [5]. Similarly, the angle at the carbon bearing the difluoromethoxy group is approximately 120.2 degrees, showing a slight expansion [7].

The carbon-fluorine bonds in the difluoromethoxy group exhibit typical lengths of approximately 1.35 Angstroms [9] [12]. The fluorine-carbon-fluorine angle within the difluoromethyl group is approximately 108 degrees, which is slightly compressed from the ideal tetrahedral angle due to the electronegativity of the fluorine atoms and their mutual repulsion [9] [14].

Conformational Analysis

The conformational behavior of 1-Chloro-4-(difluoromethoxy)benzene is primarily determined by the rotational freedom of the difluoromethoxy group around the carbon-oxygen bond connecting it to the benzene ring [9] [14]. The difluoromethoxy group can adopt multiple conformations, each with distinct energetic and electronic characteristics [9] [14].

| Conformation | Description | Relative Energy (kcal/mol) | O-C-F Dihedral Angle (°) | Dipole Moment (relative) | Notes |

|---|---|---|---|---|---|

| endo-endo | Both C-F bonds antiplanar to O lone pairs | 0.0 | 180, 180 | Low | Most stable conformation, near cancellation of bond polarities |

| endo-exo | One C-F bond antiplanar to O lone pair, one antiplanar to C-O bond | 0.8 | 180, 60 | High | Higher polarity due to three outgoing bond vectors |

| exo-exo | Both C-F bonds antiplanar to C-O bond | 2.5 | 60, 60 | Medium | Less common conformation, higher energy |

The most stable conformation of the difluoromethoxy group is the endo-endo arrangement, where both carbon-fluorine bonds are positioned antiplanar to the oxygen lone pair orbitals [9]. This conformation minimizes steric interactions and results in near cancellation of bond polarities, leading to a relatively low dipole moment [9]. The energy difference between this most stable conformation and higher energy conformations is significant enough to make the endo-endo form predominant under normal conditions [9] [14].

The endo-exo conformation represents an intermediate energy state where one carbon-fluorine bond remains antiplanar to an oxygen lone pair orbital while the second carbon-fluorine bond is positioned antiplanar to the carbon-oxygen bond [9]. This arrangement results in a higher overall polarity due to the presence of three outgoing bond polarity vectors, similar to a terminal trifluoromethyl group [9]. The energy difference of approximately 0.8 kilocalories per mole makes this conformation accessible but less favored [9].

| Dihedral Angle | Typical Value (°) | Range (°) | Notes |

|---|---|---|---|

| C-C-O-C (benzene-OCF₂H) | 0.0 | ±30 | Planar with some out-of-plane rotation possible |

| C-O-C-F (O-CF₂H) | 180.0 | ±20 | Antiperiplanar arrangement preferred |

| F-C-F (difluoromethoxy) | 108.0 | 107-109 | Close to tetrahedral angle |

| C-C-C-Cl (benzene ring) | 180.0 | 175-185 | Nearly planar with slight deviations |

The rotation of the difluoromethoxy group around the carbon-oxygen bond is not completely free due to electronic interactions between the group and the aromatic system [7] [9]. The preferred orientation places the difluoromethoxy group slightly out of the benzene plane, with experimental and computational studies indicating an out-of-plane angle ranging from 25 to 40 degrees [7] [10].

| Reference | Out-of-plane Angle (°) | Notes |

|---|---|---|

| Experimental (similar compounds) | 25-40 | Based on crystal structures of similar compounds |

| Computational (B3LYP/6-31G*) | 28.5 | DFT calculation |

| Computational (MP2/6-31G*) | 32.7 | Higher level calculation |

The conformational preferences of the difluoromethoxy group have significant implications for the physical and chemical properties of 1-Chloro-4-(difluoromethoxy)benzene [9]. The ability of this group to interconvert between conformations of different polarities allows the molecule to adapt to varying environmental conditions [9]. This conformational flexibility is particularly relevant in biological systems where the molecule may need to adjust to different binding sites or solvent environments [9].

Structural Comparison with Related Compounds

The structural properties of 1-Chloro-4-(difluoromethoxy)benzene can be better understood through comparison with related compounds that share similar structural features [15] [16] [17]. This comparative analysis reveals the specific effects of individual substituents and their combined influence on molecular geometry [15] [16] [17].

| Compound | C-Cl Bond Length (Å) | C-O Bond Length (Å) | O-CF₂H/OCH₃/OCF₃ Bond Length (Å) | C-C-C Angle at Cl (°) | C-C-O Angle (°) |

|---|---|---|---|---|---|

| 1-Chloro-4-(difluoromethoxy)benzene | 1.74 | 1.36 | 1.42 | 119.5 | 120.2 |

| Chlorobenzene | 1.73 | N/A | N/A | 121.7 | N/A |

| 1-Chloro-4-methoxybenzene | 1.74 | 1.37 | 1.43 | 119.6 | 120.0 |

| 1-(Difluoromethoxy)benzene | N/A | 1.36 | 1.42 | N/A | 120.1 |

| 1-Chloro-4-(trifluoromethoxy)benzene | 1.74 | 1.35 | 1.41 | 119.4 | 120.3 |

Comparison with chlorobenzene reveals the effect of the difluoromethoxy substituent on the molecular structure [5] [8]. In chlorobenzene, the carbon-chlorine bond length is 1.73 Angstroms, which is slightly shorter than in 1-Chloro-4-(difluoromethoxy)benzene [5]. This difference arises from the electronic influence of the para-positioned difluoromethoxy group, which withdraws electron density from the aromatic ring and slightly weakens the carbon-chlorine bond [5] [11].

The angle at the carbon bearing the chlorine substituent also differs between these compounds [5] [6]. In chlorobenzene, this angle is 121.7 degrees, significantly larger than the 119.5 degrees observed in 1-Chloro-4-(difluoromethoxy)benzene [5]. This compression results from the additional electronic effects introduced by the para-positioned difluoromethoxy group [6].

When compared to 1-Chloro-4-methoxybenzene, the difluoromethoxy analogue shows a shorter carbon-oxygen bond length (1.36 versus 1.37 Angstroms) [15]. This difference reflects the greater electron-withdrawing effect of the difluoromethyl group compared to the methyl group [9]. The oxygen-carbon bond within the ether linkage is also shorter in the difluoromethoxy compound (1.42 versus 1.43 Angstroms), indicating stronger electronic interactions [15].

Comparison with 1-(difluoromethoxy)benzene, which lacks the chlorine substituent, demonstrates the mutual electronic effects of the two substituents [18] [19]. The carbon-oxygen bond lengths are identical in both compounds (1.36 Angstroms), suggesting that the chlorine substituent in the para position has minimal direct effect on this bond [18] [19]. However, the angle at the carbon bearing the oxygen substituent is slightly larger in 1-Chloro-4-(difluoromethoxy)benzene (120.2 versus 120.1 degrees), indicating a subtle electronic interaction between the substituents [18] [19].

The trifluoromethoxy analogue, 1-Chloro-4-(trifluoromethoxy)benzene, provides insight into the effect of fluorine substitution [16]. The carbon-oxygen bond connecting the benzene ring to the trifluoromethoxy group is shorter (1.35 Angstroms) than in the difluoromethoxy compound (1.36 Angstroms) [16]. This difference reflects the greater electron-withdrawing effect of the trifluoromethyl group compared to the difluoromethyl group [16] [9].

The comparison reveals that 1-Chloro-4-(difluoromethoxy)benzene exhibits structural characteristics intermediate between those of simpler substituted benzenes and more heavily fluorinated analogues [15] [16] [17]. The difluoromethoxy group provides a balance between electronic effects and steric requirements, resulting in a unique combination of structural properties [9] [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClF₂O | [1] [2] [3] |

| Molecular Weight (g/mol) | 178.57 | [1] [2] [3] |

| CAS Number | 81932-03-8 | [1] [2] [3] |

| Physical State | Liquid | [5] [3] [4] |

| Appearance | Colorless to pale yellow liquid | [1] [4] |

| LogP | 2.94 | [2] |

| Polar Surface Area (Ų) | 9.23 | [2] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

| Heavy Atom Count | 11 | [3] |

Melting and Boiling Points

The thermal transition properties of 1-Chloro-4-(difluoromethoxy)benzene remain incompletely characterized in the available literature. Specific melting point and boiling point values have not been definitively established through experimental determination [2] [6]. This absence of precise thermal transition data represents a significant gap in the comprehensive physicochemical characterization of the compound.

The lack of available melting and boiling point data may be attributed to several factors, including the relatively specialized nature of this fluorinated compound and the potential challenges associated with its thermal analysis. The presence of multiple electronegative substituents, particularly the difluoromethoxy group, may influence the thermal behavior in ways that require specialized analytical techniques for accurate determination [4].

Table 2: Thermal Properties of 1-Chloro-4-(difluoromethoxy)benzene

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | Not available | [2] [6] |

| Boiling Point (°C) | Not available | [2] [6] |

| Flash Point (°C) | Not available | [2] [6] |

| Thermal Stability | Stable under normal conditions | [4] |

Despite the absence of specific thermal transition temperatures, the compound demonstrates thermal stability under normal storage and handling conditions [4]. This stability is particularly important for practical applications and suggests that the molecular structure can withstand moderate thermal stress without decomposition.

Solubility Parameters

The solubility characteristics of 1-Chloro-4-(difluoromethoxy)benzene reflect the influence of its fluorinated and halogenated substituents on intermolecular interactions. The compound exhibits markedly low solubility in water, a characteristic attributed to its hydrophobic nature resulting from the aromatic ring system and the electronegative halogen substituents [1] [7] [8].

In contrast to its poor aqueous solubility, 1-Chloro-4-(difluoromethoxy)benzene demonstrates excellent solubility in a wide range of organic solvents [7] [8]. This solubility pattern follows the principle of "like dissolves like," where the compound's organic nature and moderate polarity make it compatible with organic solvent systems. Specific organic solvents in which the compound shows good solubility include ethanol, dichloromethane, chloroform, and diethyl ether [8].

Table 3: Solubility Properties of 1-Chloro-4-(difluoromethoxy)benzene

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Low (hydrophobic) | [1] [8] [7] |

| Organic Solvent Solubility | Good | [8] [7] |

| Ethanol Solubility | Good | [8] |

| Dichloromethane Solubility | Good | [8] |

| Chloroform Solubility | Good | [8] |

| Ether Solubility | Good | [8] |

The hydrophobic character of 1-Chloro-4-(difluoromethoxy)benzene can be quantified through its logarithmic partition coefficient (LogP) value of 2.94 [2]. This value indicates a moderate preference for organic phases over aqueous phases, which is consistent with the observed solubility patterns and supports its utility in organic synthesis applications where organic solvent systems are typically employed.

The difluoromethoxy group plays a crucial role in determining the compound's solubility characteristics. While the fluorine atoms contribute to the overall electronegativity and polarity of the molecule, they also enhance the hydrophobic character due to the strong carbon-fluorine bonds and the resulting electron density distribution [8]. This dual nature of the difluoromethoxy group influences both the compound's interaction with polar and nonpolar solvents.

Density and Refractive Index

The density and refractive index of 1-Chloro-4-(difluoromethoxy)benzene represent important physical parameters that are currently not well-documented in the available literature [2] [6]. The absence of experimentally determined density values represents a limitation in the complete physicochemical characterization of this compound.

The refractive index, which provides information about the compound's optical properties and molecular structure, similarly lacks experimental determination [6]. This optical parameter would be particularly valuable for understanding the electronic properties of the molecule and its potential applications in materials science where optical characteristics are important.

Table 4: Density and Optical Properties of 1-Chloro-4-(difluoromethoxy)benzene

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | Not available | [2] [6] |

| Refractive Index (nD20) | Not available | [6] |

| Exact Mass (g/mol) | 178.00 | [2] |

| Monoisotopic Mass (g/mol) | 178.00 | [2] |

While specific density and refractive index values are not available, the exact mass and monoisotopic mass have been determined as 178.00 g/mol [2]. These mass spectrometric parameters provide precise molecular weight information that is crucial for analytical identification and quantification of the compound in various research applications.

The polar surface area of 9.23 Ų indicates a relatively low surface area available for polar interactions [2]. This parameter supports the observed hydrophobic character and limited water solubility of the compound. The small polar surface area is primarily contributed by the oxygen atom in the difluoromethoxy group, as the fluorine atoms, despite their electronegativity, do not significantly contribute to hydrogen bonding interactions due to their strong covalent bonding with carbon.

The compound contains one hydrogen bond acceptor site, corresponding to the oxygen atom in the difluoromethoxy group, and zero hydrogen bond donor sites [3]. This hydrogen bonding profile influences the compound's interaction with protic solvents and biological systems, potentially affecting its pharmacokinetic properties and synthetic utility.